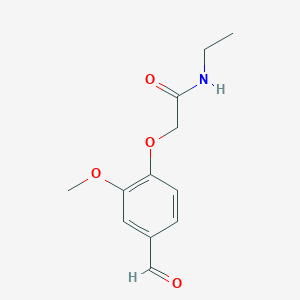
(2S)-2-Methyl-3-quinolin-3-ylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyl-3-quinolin-3-ylpropanoic acid is an organic compound featuring a quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to enhance yield and reduce environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(2S)-2-Methyl-3-quinolin-3-ylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of (2S)-2-Methyl-3-quinolin-3-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system allows for π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, which shares the quinoline ring system but lacks the propanoic acid side chain.
2-Methylquinoline: Similar structure but without the propanoic acid group.
3-Quinolinecarboxylic acid: Contains the quinoline ring and a carboxylic acid group but differs in the position of the substituents.
Uniqueness: (2S)-2-Methyl-3-quinolin-3-ylpropanoic acid is unique due to the specific combination of the quinoline ring with the (2S)-2-methylpropanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
(2S)-2-methyl-3-quinolin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)6-10-7-11-4-2-3-5-12(11)14-8-10/h2-5,7-9H,6H2,1H3,(H,15,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJGJQFYYLNKCU-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
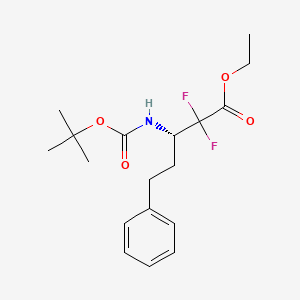
![N-[(4-fluorophenyl)methyl]-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2792994.png)
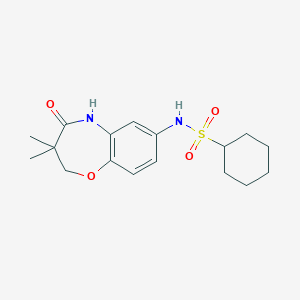
![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2792998.png)
![N-(cyanomethyl)-2-{[5-(diethylsulfamoyl)-2-methoxyphenyl]amino}acetamide](/img/structure/B2792999.png)
![3-(2-oxo-2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2793000.png)
![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2793001.png)
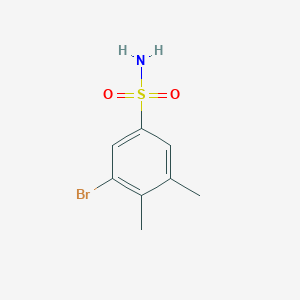
![2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2793006.png)
![2,6-difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2793007.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido](/img/structure/B2793009.png)
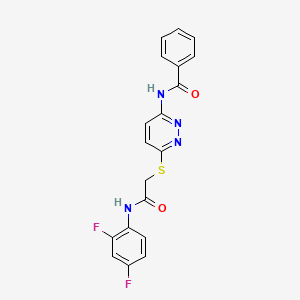
![(3Z)-3-Benzylidene-N-(1-cyanoethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2793011.png)
